![molecular formula C22H30N4O B6097064 3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6097064.png)
3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a combination of pyridine, pyrrole, piperidine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-pyridinecarboxaldehyde with pyrrole in the presence of a base to form the intermediate 1-(1-pyridin-3-ylpyrrol-2-yl)methanol. This intermediate is then reacted with piperidine under acidic conditions to form the piperidinyl derivative. Finally, the piperidinyl derivative is reacted with pyrrolidine and a suitable coupling agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield fully saturated derivatives.
Scientific Research Applications
3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)-2-propanone: A simpler analog with similar structural features.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Contains a pyridine and pyrrolidine moiety but lacks the piperidine and pyrrole components.
Uniqueness
3-[1-[(1-Pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
3-[1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-22(25-13-1-2-14-25)10-9-19-6-4-12-24(17-19)18-21-8-5-15-26(21)20-7-3-11-23-16-20/h3,5,7-8,11,15-16,19H,1-2,4,6,9-10,12-14,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBVNVBPLWYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=CC=CN3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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